1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
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Overview
Description
1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzyl chloride, furan-2-carbaldehyde, and thiophene-3-carbaldehyde. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and urea formation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)ethyl]urea: Lacks the thiophene ring, which may affect its chemical and biological properties.
1-[(4-Chlorophenyl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea: Lacks the furan ring, which may influence its reactivity and applications.
1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiourea: Contains a thiourea group instead of a urea group, potentially altering its chemical behavior.
Uniqueness
1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is unique due to the presence of both furan and thiophene rings, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-15-5-3-13(4-6-15)10-20-18(22)21-11-16(14-7-9-24-12-14)17-2-1-8-23-17/h1-9,12,16H,10-11H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDQVOUUWLXAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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